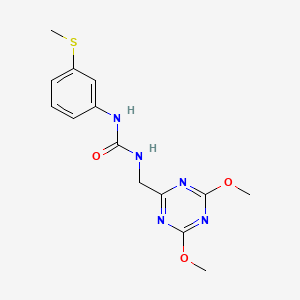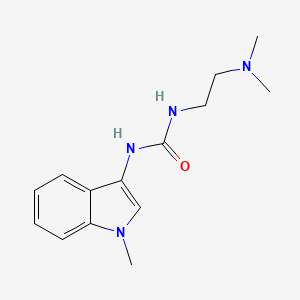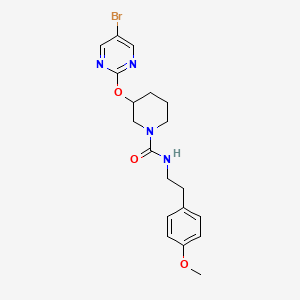![molecular formula C21H26N6O2 B2609812 2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide CAS No. 2320956-70-3](/img/structure/B2609812.png)
2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds play a significant role in the development of therapeutic agents. Studies like the one by Toplak et al. (1999) on the synthesis of heterocyclic systems using methyl 2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate showcase the methodology for creating various heterocyclic compounds, including pyrimidinones and triazolopyrimidines, which are structurally related to the compound . Such methods are foundational for the synthesis of potential medicinal agents (R. Toplak, J. Svete, S. Grdadolnik, & B. Stanovnik, 1999).
Molecular Docking and Biological Activities
The exploration of heterocyclic compounds extends to their biological activities, demonstrated through molecular docking studies and biological evaluations. For instance, Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, conducting molecular docking screenings to evaluate their antimicrobial and antioxidant activities. This research underscores the utility of heterocyclic compounds in identifying new therapeutic agents (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey, 2018).
Anti-inflammatory and Antimicrobial Applications
The development of anti-inflammatory and antimicrobial agents also benefits from heterocyclic chemistry. Amr et al. (2007) utilized citrazinic acid to synthesize compounds with potential anti-inflammatory activity, demonstrating the versatility of heterocyclic frameworks in medicinal chemistry (A. Amr, N. M. Sabry, & Mohamed M. Abdulla, 2007).
Mechanism of Action
Target of Action
Triazole compounds, which include two carbon and three nitrogen atoms in a five-membered ring, are known to bind to a variety of enzymes and receptors in biological systems . They are a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
The mode of action of triazole compounds often involves binding to the active site of enzymes . The nitrogen atoms of the triazole ring can form hydrogen bonds with the enzyme, which can inhibit the enzyme’s activity and lead to therapeutic effects .
Biochemical Pathways
Triazole compounds can affect a variety of biochemical pathways due to their ability to interact with many different enzymes and receptors . The specific pathways affected would depend on the exact structure of the compound and its specific targets.
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its specific targets and mode of action. For triazole compounds, this can include effects such as inhibition of enzyme activity, leading to therapeutic effects in conditions such as bacterial or fungal infections, cancer, and various other diseases .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the stability of triazole compounds can be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, triazole derivatives are known to exhibit strong binding affinity towards enzymes like cytochrome P450, which is involved in drug metabolism . The compound’s interaction with these enzymes can lead to inhibition or activation, affecting the metabolic pathways and overall biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole-containing compounds have been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the triazole moiety can form hydrogen bonds with active site residues of target enzymes, inhibiting their activity . This binding interaction can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives exhibit good stability under various conditions, but their degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity. Toxicity studies have shown that high doses of triazole derivatives can cause liver and kidney damage in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with target biomolecules and its overall biological effects.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-13-7-6-8-18(14(13)2)29-15(3)21(28)25(5)17-11-26(12-17)20-10-9-19-23-22-16(4)27(19)24-20/h6-10,15,17H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLKNASIYFZOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2609730.png)



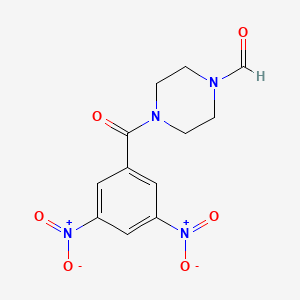
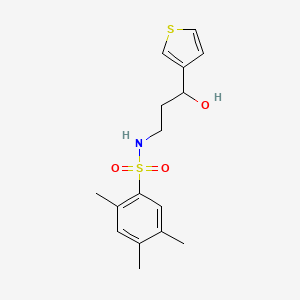
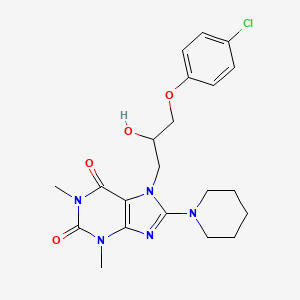
![Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2609739.png)
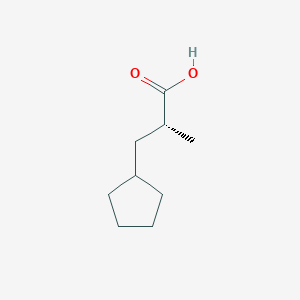

![N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2609745.png)
